8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a 4-chloro-benzyl group, and a dimethylated purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The purine core is first benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Chlorination: The benzylated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the 4-chloro-benzyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted purine derivatives.
Scientific Research Applications
8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl and 4-chloro-benzyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Benzylsulfanyl-7-benzyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Lacks the 4-chloro substituent, which may affect its binding properties and biological activity.
8-Benzylsulfanyl-7-(4-methyl-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Contains a methyl group instead of a chloro group, potentially altering its chemical reactivity and interactions.
Uniqueness
8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of both benzylsulfanyl and 4-chloro-benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C21H20ClN5O
- Molecular Weight : 409.879 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways. Its structure allows it to interact with adenosine receptors and potentially inhibit enzymes involved in purine metabolism, such as xanthine oxidase. This inhibition can lead to reduced levels of uric acid, making it a candidate for treating conditions like gout.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic effects in inflammatory diseases.
Anti-inflammatory Effects
Studies have shown that purine derivatives can modulate inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines, thus alleviating conditions associated with chronic inflammation.
Anticancer Potential
There is emerging evidence that purine derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 18 | Inhibition of proliferation |
These results suggest a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy.
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of this compound. In a study involving mice induced with arthritis:
Treatment Group | Inflammation Score (Day 14) | Weight Change (%) |
---|---|---|
Control | 8 | -5 |
Low Dose | 5 | -2 |
High Dose | 2 | +1 |
The high-dose group exhibited significant reductions in inflammation and maintained weight stability compared to controls, indicating a protective effect against inflammatory processes.
Properties
IUPAC Name |
8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-10-16(22)11-9-14)20(23-18)29-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLJERDOVVPTLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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